molecular formula C19H22N2O6 B4882435 3,4,5-triethoxy-N-(2-nitrophenyl)benzamide

3,4,5-triethoxy-N-(2-nitrophenyl)benzamide

Cat. No. B4882435
M. Wt: 374.4 g/mol
InChI Key: SMFPSSYWBSJBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TENB and is a member of the benzamide family.

Mechanism of Action

The mechanism of action of TENB is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes in cells. This inhibition leads to the disruption of normal cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
TENB has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of insect larvae, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TENB in lab experiments is its potency. Even at low concentrations, TENB exhibits significant effects on cells, making it a powerful tool for studying cellular processes. However, one of the limitations of using TENB is its potential toxicity. Careful handling and use of protective equipment are necessary to avoid exposure to this compound.

Future Directions

There are several future directions for research on TENB. One potential direction is the development of new anticancer drugs based on the structure of TENB. Another direction is the investigation of the mechanism of action of TENB, which could lead to the discovery of new cellular processes and targets for drug development. Additionally, further studies on the toxicity and safety of TENB are necessary to fully understand its potential applications.
Conclusion:
In conclusion, 3,4,5-triethoxy-N-(2-nitrophenyl)benzamide is a promising compound with potential applications in various fields of science. Its potency and ability to induce cell death make it a valuable tool for studying cellular processes and developing new drugs. Further research is necessary to fully understand the mechanism of action and potential applications of TENB.

Synthesis Methods

The synthesis of TENB involves the reaction of 2-nitroaniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The reaction proceeds through an amide bond formation mechanism, yielding TENB as the final product. This method has been optimized to achieve high yields of TENB with high purity.

Scientific Research Applications

TENB has been extensively studied for its potential applications in various fields of science. One of the most promising applications of TENB is in the field of cancer research. Studies have shown that TENB exhibits potent cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs. TENB has also been studied for its potential use as an insecticide, due to its ability to inhibit the growth of insect larvae.

properties

IUPAC Name

3,4,5-triethoxy-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-25-16-11-13(12-17(26-5-2)18(16)27-6-3)19(22)20-14-9-7-8-10-15(14)21(23)24/h7-12H,4-6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFPSSYWBSJBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(2-nitrophenyl)benzamide

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